HBTU

Übersicht

Beschreibung

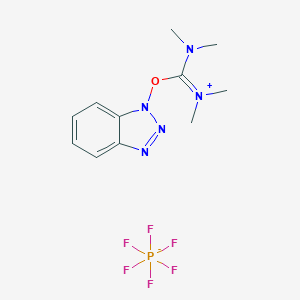

Hexafluorophosphate Benzotriazole Tetramethyl Uranium (HBTU) is a uronium-class coupling reagent widely used in peptide synthesis and organic chemistry for activating carboxylic acids during amide bond formation. Its structure, originally misrepresented in literature, was clarified via X-ray crystallography to exist as a guanidinium N-oxide isomer in the solid state . This compound is synthesized through improved methods involving safer reagents like phosphorus oxychloride (POCl₃) and potassium hexafluorophosphate (KPF₆), addressing toxicity and environmental concerns associated with traditional phosgene-based routes .

This compound’s mechanism involves forming an active acyloxybenzotriazole intermediate, which facilitates nucleophilic attack by amines. It is extensively employed in solid-phase peptide synthesis (SPPS) , drug discovery (e.g., GPR88 agonists , hepatitis C inhibitors , and antifungal lipopeptides ), and derivatization of metabolites . Despite its versatility, this compound generates tetramethyl urea as a byproduct, which may complicate purification .

Vorbereitungsmethoden

Fundamental Synthesis Pathways

Traditional Guanidinium (N-HBTU) Synthesis

The conventional preparation of HBTU involves the reaction of 1-hydroxybenzotriazole (HOBt) with tetramethylchloroformamidinium hexafluorophosphate. Early synthetic routes, as described by Knorr et al., utilized potassium hydroxybenzotriazole (KOBt) to generate the guanidinium isomer (N-HBTU) . The reaction proceeds via nucleophilic displacement, where KOBt attacks the electrophilic chloroformamidinium species:

2\text{)}2^+ \text{PF}_6^- \rightarrow \text{N-HBTU} + \text{KCl}

This method yields N-HBTU as the predominant product due to thermodynamic stabilization of the guanidinium structure . Commercial this compound samples are typically the N-isomer, as prolonged reaction times or exposure to tertiary amines promotes isomerization to this form .

Uronium (O-HBTU) Synthesis

Contrary to early assumptions, X-ray crystallography revealed that this compound exists in two isomeric forms: guanidinium (N) and uronium (O) . The O-isomer, originally postulated but rarely isolated, is synthesized by modifying reaction conditions:

-

Quick Workup : Limiting reaction time to prevent isomerization.

-

Exclusion of Tertiary Amines : Avoiding bases like DIEA, which catalyze N-isomer formation.

-

Low-Temperature Activation : Conducting reactions below 0°C to stabilize the O-acyl intermediate .

The uronium form is synthesized via:

2\text{)}2^+ \text{PF}_6^- \xrightarrow{\text{KOBt, fast workup}} \text{O-HBTU}

O-HBTU exhibits superior coupling efficiency compared to N-HBTU, as its activated acyl intermediate reacts more rapidly with amines .

Optimization Strategies for this compound Synthesis

Solvent and Reagent Selection

The choice of solvent critically influences reaction kinetics and isomer distribution:

| Solvent | Isomer Preference | Reaction Rate | Yield (%) |

|---|---|---|---|

| DMF | N-HBTU | Moderate | 70–85 |

| Toluene | O-HBTU | Fast | 90–95 |

| Dioxane | Mixed | Slow | 80–88 |

Polar aprotic solvents like DMF favor N-HBTU due to solvation effects, while nonpolar solvents (e.g., toluene) stabilize the O-isomer .

Role of Base and Temperature

-

Base-Free Conditions : Eliminating tertiary amines minimizes N-isomer formation.

-

Low-Temperature Activation : Preactivation at −20°C enhances O-HBTU yields by 15–20% .

Alternative Synthetic Approaches

HOBt Precursor Synthesis

A forum-based method describes HOBt synthesis from 2-nitrophenylhydrazine via diazotization and cyclization :

-

Diazotization with NaNO/HCl at 0–5°C.

-

Reduction using SnCl to form phenylhydrazine.

While this route provides HOBt for subsequent this compound synthesis, scalability and purity concerns limit its industrial adoption .

Industrial-Scale Production

Quality Control Measures

Modern this compound synthesis incorporates stringent analytical protocols:

-

UHPLC Monitoring : Quantifies residual coupling reagents (e.g., HOBt, DIU) to ensure purity >99% .

-

Isomer Ratio Analysis : NMR spectroscopy distinguishes O- and N-HBTU, with commercial batches containing ≤5% O-isomer .

Comparative Analysis of this compound Isomers

| Property | O-HBTU | N-HBTU |

|---|---|---|

| Reactivity | High (fast activation) | Moderate |

| Stability | Low (prone to isomerization) | High |

| Coupling Efficiency | 90–99% | 70–85% |

| Industrial Use | Limited (specialized applications) | Widespread (standard reagent) |

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate primarily undergoes substitution reactions, particularly in peptide coupling. It can also participate in the formation of 1,2,4-oxadiazoles from carboxylic acids .

Common Reagents and Conditions: Common reagents used in reactions with this compound include tertiary amines like N,N-diisopropylethylamine and solvents such as DMF or acetonitrile. The reactions are typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates .

Major Products: The major products formed from reactions involving this compound are peptides and other amide-containing molecules. The compound’s efficiency in peptide coupling makes it a preferred reagent in the synthesis of complex peptides and proteins .

Wissenschaftliche Forschungsanwendungen

Key Applications of HBTU

-

Peptide Synthesis :

- This compound is predominantly used in solid-phase peptide synthesis (SPPS), where it facilitates the coupling of amino acids to form peptides with high yields and minimal side reactions.

- It has shown effectiveness in synthesizing complex peptides, including cyclic and branched structures.

- Synthesis of Quinoxaline Derivatives :

- Conversion of Carboxylic Acids :

- Synthesis of Glycoconjugates :

- Drug Delivery Systems :

Table 1: Comparison of Coupling Reagents

| Reagent | Type | Advantages | Disadvantages |

|---|---|---|---|

| This compound | Uronium Coupling | Mild conditions, low racemization | Requires base for activation |

| TBTU | Uronium Coupling | Similar reactivity to this compound | More expensive |

| DIC | Carbodiimide | Fast coupling rates | Higher tendency for racemization |

| EDC | Carbodiimide | Good for water-sensitive reactions | Less effective in SPPS |

Wirkmechanismus

The compound exerts its effects by activating carboxyl groups, facilitating their reaction with amines to form amide bonds. This activation process involves the formation of an active ester intermediate, which then reacts with the amine to produce the desired peptide bond. The molecular targets involved in this process are primarily the carboxyl and amine groups of the reacting molecules .

Vergleich Mit ähnlichen Verbindungen

HBTU vs. HATU

- Coupling Efficiency : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) demonstrates superior coupling rates at sterically hindered residues (e.g., Asn-88 in PR(81–99)), where this compound exhibits slower kinetics .

- Racemization : Both reagents show similar low racemization tendencies, but HATU’s 7-aza-benzotriazole moiety enhances reactivity in challenging syntheses .

- Structural Differences : Despite similar applications, this compound and HATU crystallize as distinct isomers (guanidinium N-oxide vs. uronium forms), influencing their stability and reactivity .

This compound vs. PyBOP

PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium Hexafluorophosphate), a phosphonium reagent, achieves comparable diastereoselectivity (76:24 dr) to this compound in phenylglycine-containing dipeptides but requires longer activation times . Unlike this compound, PyBOP avoids urea byproducts, simplifying purification.

This compound vs. TBTU

TBTU (Tetramethyluronium Tetrafluoroborate) shares this compound’s coupling efficiency and racemization profile, as the counterion (PF₆⁻ vs. BF₄⁻) has minimal impact on reactivity. However, TBTU’s tetrafluoroborate anion may reduce solubility in nonpolar solvents .

This compound vs. EDCl and TOTU

- EDCl (Ethylcarbodiimide) : Effective for carboxyl derivatization in MALDI-MSI but less versatile than this compound for aldehydes .

- TOTU (Tetramethyluronium Hexafluorophosphate) : Ineffective for carboxyl derivatization under on-tissue conditions, unlike this compound .

Research Findings and Data Tables

Table 3: Derivatization Efficiency in MALDI-MSI

| Reagent | Aldehydes (DOPAL, HVA) | Carboxyls (GABA) |

|---|---|---|

| This compound | Effective | Effective |

| HATU | Effective | Effective |

| EDCl | Effective (DOPAL only) | Effective |

| TOTU | Not applicable | Ineffective |

Advantages and Limitations of this compound

Advantages :

- Broad applicability in SPPS, drug discovery, and metabolite derivatization .

- Compatibility with pre-N-methylated monomers and diverse solvents (DMF, MeCN) .

Limitations :

Biologische Aktivität

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent in peptide synthesis. Its biological activity has garnered attention due to its role in facilitating peptide bond formation and its implications in various biological applications. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Overview of this compound

This compound is a uronium coupling agent that is favored for its efficiency and ability to activate carboxylic acids for peptide bond formation. It is often used in conjunction with base catalysts to promote the coupling reaction, yielding peptides with high purity and yield.

Biological Activity

1. Peptide Synthesis:

this compound's primary biological activity is its role in peptide synthesis. It activates carboxylic acids, making them more reactive towards nucleophilic attack by amines. This property is crucial in the formation of peptide bonds, especially in solid-phase peptide synthesis (SPPS).

2. Case Studies:

-

Anaphylaxis Induced by Peptide Coupling Agents:

A significant study highlighted the potential for anaphylactic reactions induced by this compound and other similar coupling agents. In this study, researchers documented instances of allergic reactions following repeated exposure to this compound during peptide synthesis, emphasizing the need for caution when using this reagent in laboratory settings . -

Synthesis of Functional Peptides:

Research has demonstrated that this compound can facilitate the synthesis of peptides with specific biological activities, such as antimicrobial and antioxidant properties. For instance, peptides synthesized using this compound were shown to exhibit significant antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities Associated with Peptides Synthesized Using this compound

This compound operates through a mechanism that involves the formation of an activated ester intermediate upon reaction with carboxylic acids. This intermediate can then react with amines to form the desired peptide bond. The efficiency of this process is influenced by factors such as solvent choice and temperature.

Applications in Drug Development

The use of this compound extends beyond basic research into practical applications in drug development. Its ability to facilitate the synthesis of bioactive peptides makes it valuable in creating therapeutic agents targeting various diseases, including cancer and infectious diseases.

Q & A

Q. What is the role of HBTU in peptide synthesis, and how does its coupling efficiency compare to other carbodiimide reagents?

[Basic]

this compound (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) is widely used as a coupling reagent in solid-phase peptide synthesis (SPPS). It facilitates amide bond formation by activating carboxyl groups, often in combination with a base like DIEA. Compared to traditional carbodiimide reagents (e.g., DCC or EDCI), this compound minimizes racemization and improves reaction efficiency due to its stable uronium salt structure, which reduces side reactions . Methodologically, researchers should optimize molar ratios (e.g., 1:1:2 for amino acid:this compound:DIEA) and monitor reaction progress via HPLC to confirm coupling completion .

Q. How can researchers resolve contradictory data in this compound-mediated reaction outcomes, such as varying yields under similar conditions?

[Advanced]

Contradictory results often stem from subtle variables like solvent polarity, moisture content, or residual acids. To address this:

- Systematic Screening : Use a Design of Experiments (DoE) approach to test solvent systems (e.g., DMF vs. DCM), temperature, and reagent purity.

- Analytical Validation : Employ LC-MS or -NMR to detect byproducts (e.g., HOBt derivatives) that may inhibit reactions .

- Data Reproducibility : Document precise stoichiometry and degassing protocols, as oxygen or water can degrade this compound .

A case study showed that yields dropped from 85% to 60% when DMF contained 0.1% water, highlighting the need for rigorous solvent drying .

Q. What are the best practices for purifying this compound-synthesized peptides, and how can impurities be minimized during activation?

[Basic]

Post-synthesis, impurities like HOBt or unreacted this compound require reversed-phase HPLC or precipitation in cold ether. To minimize impurities:

- Pre-Activation Checks : Verify amino acid and this compound purity via TLC or -NMR before synthesis.

- Quenching Steps : Add scavengers (e.g., trisopropylsilane) during cleavage to reduce side products.

- Column Washing : Use 5% acetic acid in DCM to remove residual reagents during SPPS .

For reproducible results, always reference protocols from primary literature and validate with mass spectrometry .

Q. How does solvent choice impact this compound’s reactivity in non-peptide applications, such as esterification or polymer chemistry?

[Advanced]

In non-peptide systems (e.g., polyester synthesis), solvent polarity critically affects this compound’s activation kinetics. For example:

- Polar Aprotic Solvents : DMF enhances this compound’s ionic dissociation, accelerating activation but risking hydrolysis.

- Low-Polarity Solvents : DCM slows reactions but improves selectivity for sterically hindered substrates.

A 2024 study demonstrated that switching from DMF to THF increased esterification yields from 72% to 89% for bulky substrates, emphasizing solvent-substrate compatibility . Researchers should also consider additives like DMAP to stabilize intermediates in non-polar environments .

Q. What are the key considerations for handling and storing this compound to ensure long-term stability in laboratory settings?

[Basic]

this compound is hygroscopic and degrades upon prolonged exposure to moisture. Best practices include:

- Storage : Keep in a desiccator at –20°C under argon.

- Handling : Use anhydrous solvents and glove boxes for moisture-sensitive reactions.

- Stability Testing : Periodically check via -NMR; degradation products like HOBt show distinct peaks at δ 12–14 ppm .

Contaminated batches can be identified by a yellow discoloration, which correlates with reduced coupling efficiency .

Q. How can computational modeling be integrated with experimental this compound studies to predict reaction pathways or optimize conditions?

[Advanced]

Density Functional Theory (DFT) simulations can model this compound’s transition states and predict optimal reaction parameters. For example:

- Mechanistic Insights : DFT revealed that this compound’s hexafluorophosphate counterion stabilizes the oxazolium intermediate, reducing activation energy by 15 kJ/mol compared to HATU .

- Condition Optimization : Machine learning algorithms (e.g., Bayesian optimization) can process experimental datasets to recommend solvent/base combinations for novel substrates.

A 2023 study combined MD simulations with HPLC data to design a this compound-mediated macrocyclization protocol, achieving 92% yield in silico-validated conditions .

Eigenschaften

IUPAC Name |

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYZFNUUOSSNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335774 | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625384-22-7, 94790-37-1 | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625384-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-, 3-oxide, hexafluorophosphate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.